molecular formula C11H11Cl2N B14555755 3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- CAS No. 62019-22-1

3H-Indole, 3-(dichloromethyl)-2,3-dimethyl-

Cat. No.: B14555755
CAS No.: 62019-22-1
M. Wt: 228.11 g/mol
InChI Key: XFZDHRBYDFLQRW-UHFFFAOYSA-N
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Description

3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- is a derivative of the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide-ranging biological activities and are found in various natural compounds, including neurotransmitters and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3H-Indole, 3-(dichloromethyl)-2,3-dimethyl-, often involves the Fischer indole synthesis method. This method typically requires the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of o,p-nitrophenylhydrazines with isopropyl methyl ketone in acetic acid/HCl can yield various indole derivatives .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The choice of acid catalyst, such as HCl, H2SO4, or polyphosphoric acid, plays a crucial role in the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include halogens for halogenation, alkyl halides for alkylation, and acyl chlorides for acylation. Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated indole derivatives, while alkylation and acylation can produce alkylated and acylated indoles .

Mechanism of Action

The mechanism of action of 3H-Indole, 3-(dichloromethyl)-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

CAS No.

62019-22-1

Molecular Formula

C11H11Cl2N

Molecular Weight

228.11 g/mol

IUPAC Name

3-(dichloromethyl)-2,3-dimethylindole

InChI

InChI=1S/C11H11Cl2N/c1-7-11(2,10(12)13)8-5-3-4-6-9(8)14-7/h3-6,10H,1-2H3

InChI Key

XFZDHRBYDFLQRW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C1(C)C(Cl)Cl

Origin of Product

United States

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